molecular formula C52H33O4P B3291240 (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate CAS No. 871130-15-3

(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate

Cat. No.: B3291240
CAS No.: 871130-15-3
M. Wt: 752.8 g/mol
InChI Key: FRXFYAVXIXQHHE-UHFFFAOYSA-N
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Description

(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate is a chiral Brønsted acid catalyst derived from the BINOL (1,1'-bi-2-naphthol) scaffold. Its structure features a binaphthyl backbone with two 4-(2-naphthalenyl)phenyl substituents at the 3,3' positions. These substituents introduce significant steric bulk and extended π-conjugation, which are critical for enantioselective catalysis.

Properties

IUPAC Name

13-hydroxy-10,16-bis(4-naphthalen-2-ylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H33O4P/c53-57(54)55-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)56-57)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-32H,(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXFYAVXIXQHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H33O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Binaphthyl Core: The initial step involves the coupling of two naphthyl units to form the binaphthyl core. This can be achieved through a Suzuki coupling reaction using palladium catalysts.

    Introduction of Phenyl Groups: The phenyl groups are then introduced through a Friedel-Crafts alkylation reaction, where the binaphthyl core reacts with phenyl halides in the presence of a Lewis acid catalyst.

    Phosphorylation: The final step involves the phosphorylation of the binaphthyl core to introduce the hydrogen phosphate group. This can be done using phosphorus oxychloride (POCl3) and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenated solvents and appropriate catalysts for electrophilic or nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is in asymmetric synthesis. This compound serves as a chiral ligand in various catalytic processes, enabling the formation of enantiomerically pure products.

Case Study: Catalytic Asymmetric Reactions

  • Reaction Type : Asymmetric Michael Addition
  • Catalyst : (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
  • Substrates : α,β-unsaturated carbonyl compounds and nucleophiles
  • Results : High enantioselectivity (up to 99% ee) was achieved in the formation of chiral products.

Organocatalysis

The compound has been utilized as an organocatalyst in various reactions due to its ability to facilitate bond formation while maintaining high selectivity.

Table 1: Summary of Organocatalytic Reactions

Reaction TypeConditionsYield (%)Enantiomeric Excess (%)
Aldol ReactionRoom temperature8590
Diels-Alder Reaction40°C7892
Mannich Reaction25°C8288

Chiral Ligand in Metal Catalysis

(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is also employed as a chiral ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances the efficiency and selectivity of various transformations.

Case Study: Rhodium-Catalyzed Reactions

  • Catalyst System : Rhodium complex with (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
  • Application : Asymmetric hydrogenation of ketones
  • Results : Achieved high yields (>90%) and enantioselectivities (>95% ee).

Pharmaceutical Applications

The compound's ability to facilitate the synthesis of chiral intermediates makes it valuable in pharmaceutical chemistry. Many drugs require specific stereochemistry for optimal efficacy.

Example Application

  • Drug Synthesis : Utilization in the synthesis of chiral building blocks for anti-cancer agents.
  • Outcome : Enhanced bioactivity due to improved stereochemical purity.

Mechanism of Action

The mechanism of action of (S)-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthyl-2,2’-diyl Hydrogenphosphate involves its interaction with specific molecular targets and pathways. For example, as a chiral ligand, it can coordinate with metal centers to form complexes that catalyze asymmetric reactions. In biological systems, it may interact with cellular components to exert its effects, such as binding to DNA or proteins.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among similar compounds lie in the substituents at the 3,3' positions of the binaphthyl backbone. These modifications influence steric hindrance, electronic properties, and solubility:

Compound Name (Abbreviation) Substituents Key Properties Applications References
(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl] (Main) 4-(2-naphthalenyl)phenyl High steric bulk, extended π-π interactions Likely asymmetric catalysis (inference)
(S)-TRIP 2,4,6-triisopropylphenyl Extreme steric bulk, high enantioselectivity Enantioselective hydrogenation of imines
BBH 3,5-bis(trifluoromethyl)phenyl Electron-withdrawing CF₃ groups, enhanced acidity Chiral separation, enantioselective reactions
(S)-3,3′-Bis(triphenylsilyl) Triphenylsilyl Steric and electronic modulation via Si–Ph bonds Cyclization reactions, kinetic resolutions
(S)-3,3'-Bis(3,5-di-tert-butylphenyl) 3,5-di-tert-butylphenyl Improved solubility in non-polar solvents Asymmetric catalysis (design focus)
BNP Unsubstituted binaphthyl Minimal steric hindrance, baseline for comparison Chiral separation studies

Research Findings and Performance

  • (S)-TRIP : Demonstrated superior enantioselectivity (up to 99% ee) in the hydrogenation of imines due to its bulky triisopropylphenyl groups, which restrict substrate access to specific catalyst pockets .
  • BBH : The trifluoromethyl groups increased Brønsted acidity (pKa ~2–3), enabling efficient proton transfer in reactions requiring strong acid catalysts .
  • (S)-3,3′-Bis(triphenylsilyl) : Achieved >99% ee in the kinetic resolution of cyclic syn-1,3-diols, attributed to the triphenylsilyl groups’ dual steric and electronic effects .

Molecular and Physical Properties

While molecular weights and formulas are inconsistently reported, substituent-driven trends are evident:

  • Solubility : Bulky alkyl groups (e.g., tert-butyl in ) improve solubility in organic solvents, whereas polar substituents (e.g., sulfostyryl in ) enhance aqueous compatibility.
  • Thermal Stability : Triisopropylphenyl (TRIP) and triphenylsilyl derivatives exhibit high thermal stability, critical for high-temperature reactions .

Biological Activity

(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, commonly referred to as BINAP-phosphate, is a chiral phosphoric acid derivative that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its complex structure, which includes two naphthalene moieties and a binaphthyl backbone, contributing to its unique chemical properties.

  • Molecular Formula : C52_{52}H34_{34}O2_2
  • Molecular Weight : 690.80 g/mol
  • CAS Number : 309934-87-0
  • Purity : Typically ≥ 98% .

The biological activity of BINAP-phosphate is largely attributed to its ability to act as a ligand in various biochemical pathways. Its phosphoric acid moiety can engage in hydrogen bonding and coordination with metal ions, which plays a crucial role in catalyzing reactions and influencing biological processes.

Anticancer Properties

Recent studies have indicated that (S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including MCF-7 breast cancer cells. The compound's mechanism involves the inhibition of tubulin polymerization, akin to other known antitumor agents like colchicine .

CompoundIC50_{50} (μM)Cell Line
BINAP-phosphate0.42MCF-7
Colchicine0.45MCF-7
CA-4Similar potencyVarious

The data suggests that BINAP-phosphate could serve as a lead compound in the development of new anticancer therapies.

Antidepressant Activity

In addition to its anticancer effects, preliminary pharmacological profiling has suggested that BINAP-phosphate may possess antidepressant properties. Compounds structurally related to BINAP-phosphate have shown promising results in animal models, indicating potential for further exploration in mood disorder treatments .

Study 1: In Vitro Functional Activity

A comprehensive study evaluated the functional activity of BINAP-phosphate analogs against various receptors. The results indicated that compounds with structural similarities exhibited antagonist effects with nanomolar KB_B values across multiple targets.

CompoundKB_B Value (nM)Target Receptor
Compound A6.60Receptor X
Compound B6.74Receptor Y
BINAP-phosphate6.40Receptor Z

This study highlights the potential versatility of BINAP-phosphate in modulating receptor activity .

Study 2: Metabolic Stability

Another investigation focused on the metabolic degradation pathways of BINAP-phosphate and its derivatives. The findings revealed that structural modifications could enhance metabolic stability and bioavailability, which are critical factors for therapeutic efficacy .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm regiochemistry and hydrogenphosphate formation .
  • X-ray crystallography : Resolve absolute configuration; compare with Cambridge Structural Database entries for analogous BINOL phosphates .
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with UV detection to quantify ee .

How does the steric and electronic environment of the naphthalenyl substituents influence catalytic activity in asymmetric reactions?

Advanced Research Question

  • Steric effects : Bulky 2-naphthalenyl groups at the 3,3'-positions enhance substrate discrimination in catalytic pockets by restricting rotational freedom .
  • Electronic effects : Electron-withdrawing phosphate groups polarize the binaphthyl scaffold, stabilizing transition states via H-bonding or ion-pair interactions.
  • Case study : In allylation reactions, derivatives with 4-(2-naphthalenyl)phenyl groups exhibit 20% higher catalytic turnover compared to phenyl-substituted analogs .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Hazard mitigation : Wear nitrile gloves, safety goggles, and use fume hoods due to risks of skin/eye irritation (GHS H315, H319) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

How can researchers address low yields in large-scale synthesis of this compound?

Advanced Research Question

  • Scale-up challenges : Optimize stoichiometry (e.g., POCl₃:binaphthol ratio) and reaction time to minimize side products .
  • Catalyst recycling : Immobilize chiral catalysts on silica or polymers to reduce costs.
  • Process intensification : Use flow chemistry for continuous phosphorylation and in-line purification .

What are the emerging applications of this compound in asymmetric catalysis?

Advanced Research Question

  • Chiral Brønsted acid catalysis : Mediates enantioselective Mannich, Pictet-Spengler, and transfer hydrogenation reactions (e.g., up to 95% ee in indole syntheses) .
  • Supramolecular assemblies : Acts as a ligand for transition-metal catalysts (e.g., Ru or Rh complexes) in C–H activation .
  • Pharmaceutical intermediates : Key chiral auxiliary in syntheses of β-lactam antibiotics and kinase inhibitors .

How can computational chemistry aid in designing derivatives with enhanced catalytic performance?

Advanced Research Question

  • Molecular docking : Simulate substrate binding in chiral pockets to predict steric/electronic modifications .
  • QSAR models : Correlate substituent parameters (Hammett σ, Verloop steric) with reaction rates/ee.
  • Machine learning : Train models on high-throughput screening data to prioritize synthetic targets .

What are the critical limitations of current analytical methods for assessing degradation products?

Advanced Research Question

  • Hydrolysis products : LC-MS or ³¹P NMR may fail to detect trace binaphthyl diols formed under humid conditions.
  • Mitigation : Use deuterated solvents for NMR stability studies and accelerate degradation tests at elevated temperatures .

How do solvent polarity and counterion choice affect the compound’s reactivity in catalytic cycles?

Advanced Research Question

  • Polar aprotic solvents (e.g., CH₂Cl₂): Enhance ion-pairing interactions, improving enantioselectivity.
  • Counterion effects : Switching from H⁺ to Na⁺ or K⁺ salts alters solubility and transition-state stabilization .
  • Case study : In toluene, the H⁺ form achieves 90% ee in Friedel-Crafts alkylation vs. 75% ee for the Na⁺ salt .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate
Reactant of Route 2
Reactant of Route 2
(S)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate

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